UPGL00004

Vue d'ensemble

Description

UPGL00004 est un puissant inhibiteur allostérique de la glutaminase C, une enzyme qui joue un rôle essentiel dans le métabolisme de la glutamine. Ce composé a montré des effets inhibiteurs importants sur la prolifération des lignées cellulaires de cancer du sein triple négatif hautement agressives .

Applications De Recherche Scientifique

UPGL00004 has a wide range of scientific research applications, particularly in the fields of cancer research and metabolic studies. It is used to study the Warburg effect in cancer cells, which involves altered glycolytic pathways and increased glutamine metabolism . The compound is also valuable in investigating the role of glutaminase C in various types of cancer, including triple-negative breast cancer .

Mécanisme D'action

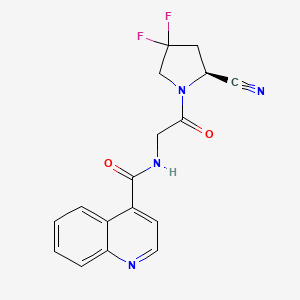

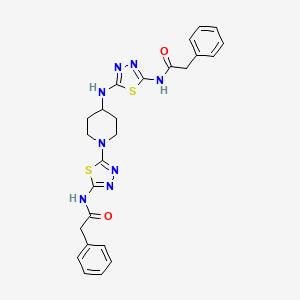

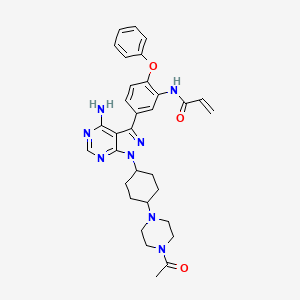

UPGL00004, also known as “2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide” or “2-phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide”, is a potent allosteric inhibitor of Glutaminase C (GAC) .

Target of Action

The primary target of this compound is Glutaminase C (GAC) . GAC is a 65-kDa enzyme composed of 598 residues and primarily exists as either a dimer or a tetramer . The dimer is inactive, whereas the tetramer has catalytic activity . GAC is a gatekeeper for cellular metabolism, and its activity is critical to the survival of many types of cancer cells .

Mode of Action

This compound inhibits the enzymatic activity of GAC via an allosteric mechanism . It occupies the same binding site as other GAC inhibitors such as CB-839 or BPTES . All three inhibitors regulate the enzymatic activity of GAC via a similar allosteric mechanism .

Biochemical Pathways

This compound affects the glutamine metabolism pathway . Cancer cells often rely on elevated glutamine metabolism, a phenomenon known as "glutamine addiction" . This requirement is met by the overexpression of GAC, which catalyzes the first step in glutamine metabolism . By inhibiting GAC, this compound disrupts this pathway, affecting the survival and proliferation of cancer cells .

Result of Action

This compound potently inhibits the growth of triple-negative breast cancer cells . It also inhibits tumor growth when combined with the anti-vascular endothelial growth factor antibody bevacizumab . In vitro, this compound inhibits MDA-MB-231 and HS578T, TSE cells with IC 50S of 70, 129, and 262 nM, respectively .

Action Environment

It is known that the compound is effective in vivo, suggesting that it is stable and active in the complex environment of the human body .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

UPGL00004 directly binds to the allosteric site at GAC . It inhibits the enzymatic activity of GAC more potently than other allosteric GAC inhibitors . The binding of this compound to GAC regulates the enzymatic activity of GAC via a similar allosteric mechanism as other inhibitors .

Cellular Effects

This compound has been shown to potently inhibit the growth of triple-negative breast cancer cells . It also inhibits tumor growth when combined with the anti-vascular endothelial growth factor antibody bevacizumab .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to GAC and inhibiting its enzymatic activity . This binding interaction regulates the enzymatic activity of GAC via an allosteric mechanism .

Metabolic Pathways

This compound interacts with GAC, a key enzyme in glutamine metabolism

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de UPGL00004 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement en détail. On sait que le composé est synthétisé avec une pureté élevée (≥98 %) et est disponible sous diverses formes, notamment solide et en solution .

Méthodes de production industrielle : La production industrielle de this compound implique probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le composé est généralement stocké à basse température pour maintenir sa stabilité et son efficacité .

Analyse Des Réactions Chimiques

Types de réactions : UPGL00004 subit principalement des réactions d'inhibition allostérique avec la glutaminase C. Il se lie au site allostérique de l'enzyme, inhibant ainsi son activité .

Réactifs et conditions courants : Le composé est souvent utilisé en combinaison avec d'autres réactifs tels que le bévacizumab, un anticorps anti-facteur de croissance endothélial vasculaire, pour améliorer ses effets inhibiteurs sur la prolifération des cellules cancéreuses .

Principaux produits formés : Le principal produit de la réaction impliquant this compound est la forme inhibée de la glutaminase C, ce qui conduit à une réduction du métabolisme de la glutamine dans les cellules cancéreuses .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et des études métaboliques. Il est utilisé pour étudier l'effet Warburg dans les cellules cancéreuses, qui implique des voies glycolytiques modifiées et un métabolisme accru de la glutamine . Le composé est également précieux pour étudier le rôle de la glutaminase C dans divers types de cancer, y compris le cancer du sein triple négatif .

Mécanisme d'action

This compound exerce ses effets en se liant au site allostérique de la glutaminase C, inhibant ainsi son activité enzymatique. Cette inhibition perturbe le métabolisme de la glutamine, un nutriment essentiel à la survie et à la prolifération des cellules cancéreuses . Le mécanisme d'action du composé implique la régulation des métabolites cellulaires et l'élévation des espèces réactives de l'oxygène, ce qui contribue à ses effets anticancéreux .

Comparaison Avec Des Composés Similaires

UPGL00004 est souvent comparé à d'autres inhibiteurs de la glutaminase C tels que CB-839 et le bis-2-(5-phénylacétamido-1,2,4-thiadiazol-2-yl)éthyle (BPTES). Bien que les trois composés inhibent la glutaminase C via un mécanisme allostérique similaire, this compound a montré une plus grande puissance dans l'inhibition de l'activité enzymatique et de la croissance des cellules cancéreuses . L'affinité de liaison de this compound pour la glutaminase C est comparable à celle de CB-839, ce qui en fait un inhibiteur très efficace .

Liste des composés similaires :- CB-839

- Bis-2-(5-phénylacétamido-1,2,4-thiadiazol-2-yl)éthyle (BPTES)

Propriétés

IUPAC Name |

2-phenyl-N-[5-[[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N8O2S2/c34-20(15-17-7-3-1-4-8-17)27-23-30-29-22(36-23)26-19-11-13-33(14-12-19)25-32-31-24(37-25)28-21(35)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,26,29)(H,27,30,34)(H,28,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYCNTHLPRENBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B611523.png)

![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)